

Spectroscopic Analysis of 4-Ethyl-2,6-dimethoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethyl-2,6-dimethoxyphenol**

Cat. No.: **B084622**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Ethyl-2,6-dimethoxyphenol**, a phenolic compound of interest in various research fields. This document compiles available spectral information and presents standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Compound Information

Identifier	Value
IUPAC Name	4-Ethyl-2,6-dimethoxyphenol
Synonyms	4-Ethylsyringol, 2,6-Dimethoxy-4-ethylphenol
CAS Number	14059-92-8[1]
Molecular Formula	C ₁₀ H ₁₄ O ₃ [2][3]
Molecular Weight	182.22 g/mol [2][3]
Chemical Structure	CCC1=CC(=C(C(=C1)OC)O)OC

Spectroscopic Data Summary

While complete, publicly available datasets for **4-Ethyl-2,6-dimethoxyphenol** are limited, the following tables summarize the expected and reported spectroscopic characteristics. For detailed spectra, accessing databases like SpectraBase is recommended, though it may require a subscription.[\[2\]](#)

¹H NMR Spectroscopy Data

The proton NMR spectrum of **4-Ethyl-2,6-dimethoxyphenol** is expected to show distinct signals corresponding to the ethyl, methoxy, aromatic, and hydroxyl protons.

Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
-CH ₃ (ethyl)	Data not available	Triplet	Data not available
-CH ₂ - (ethyl)	Data not available	Quartet	Data not available
-OCH ₃	Data not available	Singlet	N/A
Ar-H	Data not available	Singlet	N/A
-OH	Data not available	Singlet (broad)	N/A

¹³C NMR Spectroscopy Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Assignment	Chemical Shift (δ) ppm
-CH ₃ (ethyl)	Data not available
-CH ₂ - (ethyl)	Data not available
-OCH ₃	Data not available
Ar-C	Data not available
Ar-C-O	Data not available
Ar-C-OH	Data not available

Infrared (IR) Spectroscopy Data

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

Vibrational Mode	**Frequency (cm ⁻¹) **	Intensity
O-H stretch (phenol)	Data not available	Broad
C-H stretch (aromatic)	Data not available	Medium
C-H stretch (aliphatic)	Data not available	Medium
C=C stretch (aromatic)	Data not available	Medium-Strong
C-O stretch (phenol)	Data not available	Strong
C-O stretch (ether)	Data not available	Strong

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The NIST WebBook indicates the availability of gas chromatography data for this compound.[\[3\]](#) The Human Metabolome Database provides a predicted GC-MS spectrum.[\[4\]](#)

m/z	Relative Intensity (%)	Assignment
182	Data not available	[M] ⁺ (Molecular Ion)
Fragments	Data not available	Fragment Ions

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for phenolic compounds like **4-Ethyl-2,6-dimethoxyphenol**.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **4-Ethyl-2,6-dimethoxyphenol**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , Acetone- d_6 , or DMSO-d_6) in a clean, dry NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Cap the NMR tube and gently invert to ensure complete mixing.

Instrumentation and Parameters:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: ~16 ppm.
 - Number of scans: 16-64.
 - Relaxation delay: 1-5 s.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled pulse sequence.
 - Spectral width: ~250 ppm.
 - Number of scans: 1024 or more, depending on sample concentration.
 - Relaxation delay: 2 s.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

- Place a small amount of the solid or liquid **4-Ethyl-2,6-dimethoxyphenol** sample directly onto the ATR crystal.
- Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

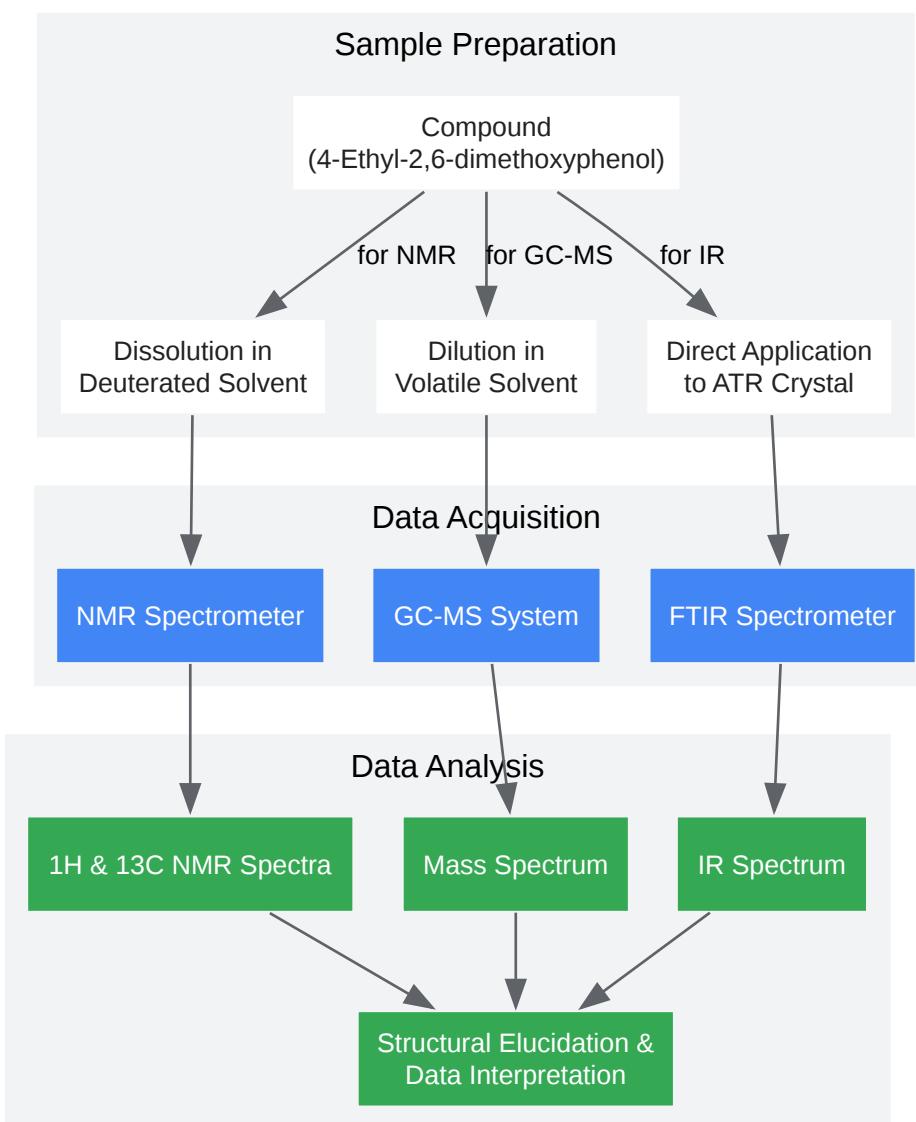
Instrumentation and Parameters:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
- Accessory: A single-reflection ATR accessory.
- Spectral range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of scans: 16-32.
- A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (GC-MS)

Sample Preparation:

- Prepare a dilute solution of **4-Ethyl-2,6-dimethoxyphenol** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- If necessary, derivatization (e.g., silylation) can be performed to improve the volatility and chromatographic behavior of the phenolic compound.


Instrumentation and Parameters:

- Gas Chromatograph (GC):
 - Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).
 - Injector: Split/splitless injector, typically operated in splitless mode for dilute samples.

- Oven Program: A temperature gradient program, for example, starting at 60°C, holding for 1 minute, then ramping at 10°C/min to 280°C and holding for 5 minutes.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI).
 - Ionization Energy: 70 eV.
 - Mass Analyzer: Quadrupole or Ion Trap.
 - Scan Range: m/z 40-400.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Ethyl-2,6-dimethoxyphenol | 14059-92-8 [sigmaaldrich.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Phenol, 4-ethyl-2,6-dimethoxy [webbook.nist.gov]
- 4. Human Metabolome Database: Showing metabocard for 4-Ethyl-2,6-dimethoxyphenol (HMDB0033394) [hmdb.ca]
- To cite this document: BenchChem. [Spectroscopic Analysis of 4-Ethyl-2,6-dimethoxyphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084622#spectroscopic-data-nmr-ir-ms-of-4-ethyl-2-6-dimethoxyphenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com